L-Phospholactate
Overview
Description
L-Phospholactate, also known as (2R)-2-(phosphonooxy)propanoic acid, is an organic compound belonging to the class of monoalkyl phosphates. It contains a phosphate group linked to an alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phospholactate can be synthesized through several methods. One common approach involves the phosphorylation of lactic acid. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride, and the reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of lactic acid and the phosphorylating agent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Phospholactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding oxo acids.
Reduction: It can be reduced to form hydroxy acids.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxo acids.
Reduction: Forms hydroxy acids.
Substitution: Results in various substituted phospholactates depending on the reagents used.
Scientific Research Applications
L-Phospholactate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations
Mechanism of Action
L-Phospholactate exerts its effects by interacting with specific molecular targets, such as enzymes involved in metabolic pathways. One known target is pyruvate kinase, an enzyme that plays a crucial role in glycolysis. This compound binds to the active site of pyruvate kinase, modulating its activity and influencing the overall metabolic process .
Comparison with Similar Compounds
Similar Compounds
2-Phospho-L-lactic acid: A closely related compound with similar structural features.
Phosphoenolpyruvate: Another phosphate-containing compound involved in metabolic pathways.
Lactic acid: The non-phosphorylated form of L-Phospholactate
Uniqueness
This compound is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. Its ability to interact with enzymes like pyruvate kinase sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZRNWHGZPKNKY-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416117 | |
Record name | L-PHOSPHOLACTATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28238-07-5 | |
Record name | L-PHOSPHOLACTATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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